Product packaging for 3,5-Dibromobiphenyl-4-ol(Cat. No.:CAS No. 4400-05-9)

3,5-Dibromobiphenyl-4-ol

Cat. No.: B3383587
CAS No.: 4400-05-9
M. Wt: 328.00 g/mol
InChI Key: SKQRVOXIIAXXEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Brominated Biphenyl (B1667301) Chemistry and Structural Analogues

3,5-Dibromobiphenyl-4-ol belongs to the larger class of polybrominated biphenyls (PBBs). iarc.fr PBBs are a group of synthetic organobromine compounds where bromine atoms are attached to a biphenyl structure. iarc.fr The number and position of these bromine atoms give rise to 209 possible congeners, each with distinct properties. who.int

The structure of this compound is characterized by a biphenyl backbone with two bromine atoms at the 3 and 5 positions of one phenyl ring and a hydroxyl group at the 4 position of the same ring. ebi.ac.uklookchem.com This specific arrangement of substituents influences its chemical reactivity and physical properties.

Several structural analogues of this compound are noteworthy for comparative studies. These include other brominated biphenyls such as 4,4'-dibromobiphenyl (B48405) and 3,5-dibromobiphenyl, as well as hydroxylated and polybrominated biphenyls. iarc.frorgsyn.orgaccustandard.com For instance, 4,4'-dibromobiphenyl is a key intermediate in the synthesis of 4,4'-dihydroxybiphenyl, a monomer used in the production of engineering plastics and liquid crystalline polymers. google.com The presence and position of the hydroxyl group in this compound, as compared to its non-hydroxylated counterpart 3,5-dibromobiphenyl, significantly alters its polarity and potential for hydrogen bonding.

Academic Significance and Contemporary Research Trajectories in Organic Synthesis and Environmental Chemistry

The academic interest in this compound stems from its utility in various research areas. In organic synthesis, it serves as a building block for more complex molecules. lookchem.com The bromine atoms can be substituted through various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the creation of new carbon-carbon bonds and the synthesis of a wide range of biphenyl derivatives. rsc.org These derivatives are scaffolds for pharmaceuticals and other biologically active compounds. rsc.org

From an environmental chemistry perspective, this compound is studied in the context of the broader environmental impact of PBBs. PBBs were historically used as flame retardants in plastics for products like computer monitors and televisions. iarc.fr Due to their persistence and potential toxicity, the use of many PBBs is now restricted. iarc.frindustrialchemicals.gov.au Research into compounds like this compound helps in understanding the environmental degradation pathways and potential metabolic products of more complex PBBs. The hydroxyl group, in particular, can influence its environmental fate and biological interactions.

Recent research has also explored the interaction of this compound with biological macromolecules. For example, its complex with human transthyretin (TTR), a transport protein, has been studied to understand the structural basis of inhibitor potency and selectivity. rcsb.org This line of inquiry is relevant to the development of therapeutic agents for diseases associated with TTR amyloidogenesis. rcsb.org

Below is a table summarizing some of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C₁₂H₈Br₂O
Molecular Weight 327.9993 g/mol
Melting Point 91-94 °C
Boiling Point 316.7 °C at 760 mmHg
Flash Point 145.4 °C
Density 1.768 g/cm³
Vapor Pressure 0.000217 mmHg at 25°C
Refractive Index 1.655

This data is compiled from various chemical databases and may have slight variations depending on the source. lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Br2O B3383587 3,5-Dibromobiphenyl-4-ol CAS No. 4400-05-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dibromo-4-phenylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-10-6-9(7-11(14)12(10)15)8-4-2-1-3-5-8/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQRVOXIIAXXEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C(=C2)Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00963161
Record name 3,5-Dibromo[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4400-05-9
Record name 2,6-Dibromo-4-phenylphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004400059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS002667606
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53508
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,5-Dibromo[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00963161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-DIBROMO-4-PHENYLPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X915771SGZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Reaction Chemistry of 3,5 Dibromobiphenyl 4 Ol

Established Synthetic Pathways for 3,5-Dibromobiphenyl-4-ol and Related Dibromobiphenylols

Direct Halogenation Approaches to Substituted Biphenylols

Direct halogenation is a primary and straightforward method for introducing halogen atoms onto an aromatic ring. The synthesis of this compound can be efficiently accomplished by the direct bromination of 4-hydroxybiphenyl (also known as 4-phenylphenol).

In this electrophilic aromatic substitution reaction, the regioselectivity is governed by the directing effects of the substituents on the biphenyl (B1667301) core. The hydroxyl (-OH) group is a strongly activating substituent and an ortho, para-director. Conversely, the phenyl group is a weakly activating ortho, para-director. The powerful activating nature of the hydroxyl group dominates, directing the incoming electrophiles (bromine) to the positions ortho to it, which are the C3 and C5 positions. The para position is already occupied by the phenyl group.

The reaction typically involves treating 4-hydroxybiphenyl with a brominating agent, such as elemental bromine (Br₂), in a suitable solvent. The reaction proceeds to install two bromine atoms selectively at the C3 and C5 positions of the phenolic ring. A similar strategy has been noted for the synthesis of 1,1'-bis(3,5-dibromo-4-hydroxyphenyl)cyclohexane, which is synthesized by brominating its precursor with bromine in ethanol. While bromination of 4-phenylphenol (B51918) has been shown to result in substitution at a position ortho to the hydroxyl group, protecting the hydroxyl group, for instance as a benzoate, can alter the regioselectivity, directing bromination to the other ring.

Table 1: Representative Conditions for Direct Bromination of Phenolic Compounds

Starting Material Brominating Agent Solvent Product Ref.
4-Hydroxybiphenyl Bromine (Br₂) Acetic Acid / CCl₄ This compound -
Bisphenol-C Bromine (Br₂) Ethanol 1,1'-bis(3,5-dibromo-4-hydroxyphenyl)cyclohexane
Phenols HBr / DMSO Various Regioselective bromophenols

Cross-Coupling Reactions in Aryl-Aryl Bond Formation for Biphenyl Scaffolds

Cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they are extensively used for synthesizing biphenyl scaffolds. These methods build the biphenyl core by joining two separate aryl fragments, offering high versatility and control over the final substitution pattern.

Palladium-catalyzed cross-coupling reactions are among the most efficient methods for constructing biaryl compounds. The general mechanism for these reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Coupling : This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. For the synthesis of this compound, one possible route is the coupling of a 3,5-dibromoaryl halide with 4-hydroxyphenylboronic acid (or a protected version). Another route involves coupling phenylboronic acid with a 3,5-dibromo-4-halo-phenol derivative. The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, in the presence of a base.

Stille Coupling : The Stille reaction couples an organotin compound (organostannane) with an organohalide. This method is known for its tolerance of a wide range of functional groups. A potential synthesis could involve the reaction between a phenylstannane and a 3,5-dibromo-4-halo-phenol derivative (with a protected hydroxyl group). A key drawback of this method is the toxicity of the organotin reagents.

Negishi Coupling : This reaction utilizes an organozinc reagent, which couples with an organohalide. The Negishi coupling is noted for the high reactivity of the organozinc nucleophile and its compatibility with many functional groups. The synthesis of the target molecule could be envisioned by coupling a phenylzinc reagent with a suitably substituted 1,3-dibromo-4-halobenzene.

Table 2: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Biphenyl Synthesis

Reaction Organometallic Reagent Electrophile Typical Catalyst Advantages Disadvantages
Suzuki-Miyaura Arylboronic acid/ester Aryl halide/triflate Pd(PPh₃)₄, Pd(OAc)₂ Low toxicity of boron reagents; stable reagents Requires a base
Stille Arylstannane Aryl halide/triflate Pd(PPh₃)₄, Pd₂(dba)₃ High functional group tolerance; neutral conditions Toxicity of tin compounds; purification challenges
Negishi Arylzinc halide Aryl halide/triflate Pd(PPh₃)₄, Ni(acac)₂ High reactivity; broad scope; functional group tolerance Moisture/air sensitivity of organozinc reagents

The Ullmann reaction, or Ullmann condensation, is a classic method for forming biaryl compounds through the copper-promoted coupling of two aryl halides. Traditionally, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper powder.

Modern advancements have led to the development of improved copper catalysts and milder reaction conditions, renewing interest in this methodology. The reaction can be used for both symmetrical and unsymmetrical biaryl synthesis. For this compound, an unsymmetrical Ullmann coupling could theoretically be employed, for example, by reacting an excess of a 1,3-dibromobenzene (B47543) derivative with a 4-halophenol in the presence of a copper catalyst. However, controlling selectivity to prevent homo-coupling can be a significant challenge. Nickel-catalyzed Ullmann-type reactions have also been developed as an efficient alternative.

Strategic Functionalization and Derivatization Routes of the Biphenyl Core

An alternative to constructing the biphenyl skeleton is to start with a less substituted biphenyl and introduce the desired functional groups through subsequent reactions. Electrophilic aromatic substitution is a key strategy for this approach.

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups onto the biphenyl core. The regiochemical outcome of these reactions is dictated by the electronic properties of the substituents already present on the ring system.

In the case of biphenyl-4-ol, the hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. The phenyl group is also an ortho, para-director, but its influence is weaker. Therefore, electrophilic substitution on biphenyl-4-ol is expected to occur predominantly on the hydroxyl-bearing ring at the positions ortho to the -OH group (C3 and C5).

Nitration is a classic example of EAS. Treating biphenyl-4-ol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, would introduce nitro (-NO₂) groups. Due to the strong directing effect of the hydroxyl group, dinitration would be expected to yield 3,5-dinitro-biphenyl-4-ol. These nitro groups can serve as precursors for other functional groups or influence subsequent reactions. However, controlling the extent of nitration and avoiding side reactions can be challenging. Studies on the nitration of various biphenyl derivatives have been conducted to understand and control the regioselectivity of these reactions.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Type Directing Effect
-OH (hydroxyl) Strongly Activating ortho, para
-C₆H₅ (phenyl) Weakly Activating ortho, para
-Br (bromo) Deactivating ortho, para
-NO₂ (nitro) Strongly Deactivating meta
Reduction Methodologies for Biphenyl Derivatives

While not a direct synthesis of this compound, reduction methodologies are crucial for the transformation of brominated biphenyl derivatives. Reductive dehalogenation, specifically debromination, is a key reaction in this context. This process can be employed to selectively remove bromine atoms from polybrominated biphenyls or to synthesize partially debrominated products from more heavily brominated precursors.

Various methods for the reductive debromination of brominated phenols have been investigated. These include anaerobic biodegradation under different reducing conditions (iron-reducing, sulfidogenic, and methanogenic). nih.govasm.orgasm.org For instance, 2-bromophenol (B46759) can be debrominated to phenol (B47542) under these conditions, with the production of phenol as a transient intermediate indicating that reductive dehalogenation is the initial step. nih.govasm.org While these methods are primarily environmental, they demonstrate the principle of reductive debromination.

Chemical methods for reductive debromination are also prevalent. The UV/sulfite process has been shown to be effective for the complete debromination of 4-bromophenol, with the release of bromide ions. plu.mx This photochemical method offers an alternative approach to dehalogenation.

Mechanistic Investigations of this compound Chemical Transformations

Reaction Kinetics and Rate Determining Steps in Syntheses

The synthesis of this compound via electrophilic bromination of 4-hydroxybiphenyl follows the general principles of electrophilic aromatic substitution. The reaction kinetics are influenced by several factors, including the concentrations of the reactants, the nature of the solvent, and the presence of any catalysts.

For the bromination of phenols, the reaction is typically first order with respect to the phenol and the brominating agent. asianpubs.org The rate-determining step is the attack of the electrophile (bromine) on the aromatic ring to form a carbocation intermediate, often referred to as a sigma complex or arenium ion. youtube.com The high electron density at the ortho positions to the hydroxyl group in 4-hydroxybiphenyl facilitates this attack.

The reaction rate is also significantly influenced by the pH of the medium. chemrxiv.org In aqueous solutions, the bromination of phenols can be catalyzed by carboxylate anions, suggesting a general base catalysis mechanism where the deprotonation of the phenolic hydroxyl group occurs concurrently with the electrophilic attack by bromine. cdnsciencepub.comcdnsciencepub.com

Table 1: Factors Influencing Reaction Kinetics of Phenol Bromination

FactorEffect on Reaction RateReference
Concentration of Phenol Increases with increasing concentration (typically first order) asianpubs.org
Concentration of Bromine Increases with increasing concentration (typically first order) asianpubs.org
Solvent Polarity Can influence the stability of the intermediate and transition state quora.com
pH Rate is pH-dependent, with potential for general base catalysis chemrxiv.orgcdnsciencepub.comcdnsciencepub.com
Catalyst Presence of a catalyst like iodine bromide can increase the rate and alter the order asianpubs.org

Transition State Analysis in Key Chemical Processes

The key chemical process in the synthesis of this compound is the electrophilic attack of bromine on the 4-hydroxybiphenyl ring. The transition state for this step involves the formation of a high-energy carbocation intermediate (arenium ion). The stability of this transition state is a critical factor in determining the reaction rate and regioselectivity.

The hydroxyl group, being a strong activating group, stabilizes the positive charge in the arenium ion through resonance, particularly when the attack is at the ortho or para positions. For 4-hydroxybiphenyl, the positions ortho to the hydroxyl group (positions 3 and 5) are activated. The phenyl group at the para position will also influence the electron distribution in the phenolic ring.

Influence of Catalysis on Reaction Pathways and Selectivity

Catalysis plays a significant role in the bromination of phenols, influencing both the reaction rate and selectivity. In the absence of a catalyst, the reaction of phenol with bromine water can lead to the formation of 2,4,6-tribromophenol (B41969) due to the high reactivity of the phenol ring. quora.com

To control the selectivity and achieve mono- or di-substitution, less polar solvents and specific catalysts can be employed. As mentioned, iodine bromide can act as a catalyst in the bromination of p-hydroxybiphenyl. asianpubs.org The mechanism proposed involves the formation of an aromatic substrate-halogen complex, followed by the attack of the iodine bromide electrophile in the rate-determining step. asianpubs.org

General base catalysis by carboxylate anions in aqueous solution has also been demonstrated for the bromination of phenols. cdnsciencepub.comcdnsciencepub.com This type of catalysis facilitates the deprotonation of the phenolic hydroxyl group, enhancing the nucleophilicity of the ring and promoting the electrophilic attack by bromine. cdnsciencepub.com The use of enzyme catalysts, such as bromoperoxidases, can also lead to selective para-bromination of phenols. researchgate.net

Synthetic Utility as a Chemical Intermediate and Precursor

Role in the Synthesis of Complex Organic Molecules

This compound, with its multiple functional groups (a hydroxyl group and two bromine atoms on a biphenyl scaffold), is a versatile intermediate for the synthesis of more complex organic molecules. The bromine atoms can serve as handles for various cross-coupling reactions, while the hydroxyl group can be derivatized or used to influence the reactivity of the molecule.

One of the most important applications of aryl bromides is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. gre.ac.uklibretexts.orgwikipedia.org In a Suzuki coupling, the aryl bromide is reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This would allow for the introduction of various substituents at the 3 and 5 positions of the biphenyl core. For example, reacting this compound with different arylboronic acids could lead to the synthesis of a library of poly-aryl compounds.

The biaryl motif is a common feature in many biologically active compounds and functional materials. gre.ac.uktcichemicals.com Therefore, this compound can be a key building block in the synthesis of pharmaceuticals, agrochemicals, and liquid crystals. The synthesis of natural products and their analogues often relies on the strategic use of such functionalized intermediates. rsc.orgnih.gov

Table 2: Potential Transformations of this compound

Reaction TypeReagents and ConditionsPotential Product
Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base3,5-Diaryl-biphenyl-4-ol derivatives
Heck Coupling Alkene, Pd catalyst, Base3,5-Dialkenyl-biphenyl-4-ol derivatives
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base3,5-Dialkynyl-biphenyl-4-ol derivatives
Buchwald-Hartwig Amination Amine, Pd catalyst, Base3,5-Diamino-biphenyl-4-ol derivatives
Etherification Alkyl halide, Base4-Alkoxy-3,5-dibromobiphenyl derivatives
Esterification Acyl chloride or anhydride, Base3,5-Dibromobiphenyl-4-yl ester derivatives

Building Block for Advanced Molecular Architectures and Materials (non-biological)

The chemical structure of this compound, with its reactive hydroxyl group and two bromine atoms, theoretically allows for its potential application as a monomer or core molecule in polymerization and dendrimer synthesis. The hydroxyl group could be utilized for ether or ester linkages, while the bromine atoms are suitable for various cross-coupling reactions to extend the molecular framework.

However, searches for specific examples of its incorporation into non-biological materials such as polymers, liquid crystals, or dendrimers did not yield any detailed research findings or data tables. The existing literature predominantly focuses on other biphenyl derivatives, such as 4,4'-Dibromobiphenyl (B48405) or 3,3'-dimethoxybiphenyl-4,4'-diamine, for these applications. A record for this compound exists in chemical databases, confirming its identity. chemspider.com

Given the absence of specific research in this area, no data tables or detailed research findings on the application of this compound as a building block for advanced non-biological molecular architectures and materials can be provided at this time. Further research and publication in this specific area would be necessary to elaborate on its synthetic methodologies and reaction chemistry for materials science applications.

Theoretical and Computational Chemistry Studies of 3,5 Dibromobiphenyl 4 Ol

Quantum Chemical Investigations and Electronic Structure Analysis

Quantum chemical investigations provide a microscopic perspective on the behavior of 3,5-Dibromobiphenyl-4-ol, offering a detailed picture of its electronic landscape and conformational flexibility. These computational approaches are instrumental in predicting molecular properties that are often challenging to determine experimentally.

Elucidation of Electronic Properties (e.g., Frontier Molecular Orbitals - HOMO-LUMO Energies, Mulliken Charges)

The electronic properties of this compound are central to its chemical reactivity and spectroscopic behavior. Key to understanding these properties are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity.

Mulliken charge analysis provides a method for estimating the partial atomic charges within a molecule, offering insights into the distribution of electron density. This information is valuable for understanding electrostatic interactions and identifying potential sites for nucleophilic or electrophilic attack. For this compound, the electronegative oxygen and bromine atoms are expected to carry partial negative charges, while the carbon and hydrogen atoms will have varying degrees of partial positive charges.

Below is an illustrative data table of calculated electronic properties for this compound, based on typical values obtained from DFT calculations.

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Mulliken Charge on O-0.65 e
Mulliken Charge on C4+0.45 e
Mulliken Charge on C3/C5+0.15 e
Mulliken Charge on Br-0.05 e

Note: These values are representative and can vary depending on the level of theory and basis set used in the calculation.

Conformational Analysis and Torsional Dynamics of Biphenyl (B1667301) Systems

The conformational flexibility of biphenyl systems is dominated by the rotation around the central carbon-carbon single bond, which defines the dihedral angle between the two phenyl rings. For this compound, the presence of bulky bromine atoms at the meta positions and a hydroxyl group at the para position influences the preferred conformation and the energy barrier to rotation.

Computational studies can map the potential energy surface as a function of the dihedral angle. Generally, biphenyls with ortho-substituents experience significant steric hindrance, leading to a non-planar (twisted) ground state. For 3,5-disubstituted biphenyls, the steric clash is less severe than in ortho-substituted cases, but still influences the rotational barrier. The interplay of steric repulsion between the bromine atoms and intramolecular hydrogen bonding involving the hydroxyl group can lead to a complex torsional potential.

An illustrative representation of the torsional potential energy profile would show energy minima at non-planar conformations and energy maxima at or near planar and perpendicular arrangements of the phenyl rings.

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, NMR Chemical Shifts)

Quantum chemical calculations are powerful tools for predicting spectroscopic data, which can aid in the identification and characterization of molecules.

Vibrational Frequencies: The calculation of vibrational frequencies, which correspond to the infrared (IR) and Raman spectra, is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations can help assign experimental spectral peaks to specific molecular vibrations, such as C-Br stretching, O-H stretching, and phenyl ring modes.

Below is a table of selected, illustrative calculated vibrational frequencies for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)
O-H Stretch3650
Aromatic C-H Stretch3100-3000
Aromatic C=C Stretch1600-1450
C-O Stretch1250
C-Br Stretch680

Note: Calculated frequencies are often scaled to better match experimental values.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted with a high degree of accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These calculations provide theoretical ¹H and ¹³C NMR spectra, which are invaluable for structural elucidation. The predicted chemical shifts are sensitive to the electronic environment of each nucleus.

An illustrative table of calculated ¹³C NMR chemical shifts for key carbon atoms in this compound is provided below.

Carbon AtomCalculated Chemical Shift (ppm)
C4 (bearing -OH)155
C3/C5 (bearing -Br)115
C1 (ipso-carbon)140
C2/C6130

Note: Calculated chemical shifts are typically referenced to a standard like Tetramethylsilane (TMS).

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry provides a powerful framework for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be located. The energy differences between these points provide crucial information about the thermodynamics and kinetics of the reaction.

For this compound, computational methods can be used to explore various reaction pathways, such as electrophilic aromatic substitution on the unsubstituted phenyl ring, oxidation of the phenol (B47542) group, or reactions involving the carbon-bromine bonds. The calculation of activation energies by identifying the transition state structures allows for the prediction of reaction rates and the determination of the most favorable reaction pathway.

Density Functional Theory (DFT) Applications in Reaction Pathway Mapping

Density Functional Theory (DFT) is a widely used computational method that offers a good balance between accuracy and computational cost, making it particularly suitable for studying the reaction pathways of medium to large-sized molecules like this compound.

Geometry Optimization and Energetic Profiles of Reactants, Intermediates, and Products

A key application of DFT is the geometry optimization of all species involved in a chemical reaction. This process finds the lowest energy arrangement of atoms for each molecule or intermediate. Once the optimized geometries are obtained, their electronic energies can be calculated with high accuracy.

By connecting these optimized structures along a reaction coordinate, an energetic profile, or reaction pathway map, can be constructed. This profile visually represents the energy changes that occur as reactants are converted into products, passing through any intermediates and transition states. The heights of the energy barriers on this profile correspond to the activation energies of the individual steps of the reaction. For instance, in a hypothetical hydroxylation reaction of the unsubstituted phenyl ring of this compound, DFT could be used to calculate the energies of the starting material, the electrophilic attacking species, the sigma complex intermediate, and the final product, as well as the transition states connecting them.

An illustrative data table for a hypothetical reaction step is presented below.

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+15.2
Intermediate-5.8
Transition State 2+8.1
Products-20.5

Note: These values are for a representative, hypothetical reaction pathway.

Calculation of Activation Energies and Reaction Barrier Heights

No published research articles or datasets were found that specifically detail the calculation of activation energies or reaction barrier heights for reactions involving this compound. Such studies are crucial for understanding the kinetics and mechanisms of chemical reactions, including thermal decomposition, oxidation, or reactions with biological macromolecules. The absence of this information indicates a significant gap in the current scientific understanding of the reactivity of this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Similarly, there is no available information from molecular dynamics (MD) simulations exploring the conformational space of this compound. MD simulations would provide valuable insights into the flexibility of the molecule, the rotational barrier between the two phenyl rings, and the orientation of the hydroxyl group. This information is fundamental for predicting how the molecule might interact with other molecules, such as substrates or receptors, which in turn influences its chemical and biological activity. The lack of such studies limits the ability to computationally model the behavior of this compound in different chemical environments.

Further theoretical and computational research is required to elucidate the fundamental chemical properties and reactivity of this compound.

Environmental Transformation and Degradation Pathways of 3,5 Dibromobiphenyl 4 Ol

Photochemical Degradation Pathways

Photochemical degradation, involving the absorption of light, is a key process in the breakdown of many organic pollutants in the environment. This can occur through direct absorption of light by the molecule itself or through indirect reactions with photochemically generated reactive species.

Direct Photolysis Mechanisms and Kinetics

Direct photolysis involves the absorption of solar radiation by a molecule, leading to its excitation and subsequent chemical transformation. For brominated aromatic compounds, the primary mechanism of direct photolysis is the cleavage of the carbon-bromine (C-Br) bond. This process is initiated by the absorption of ultraviolet (UV) light, which excites the molecule to a higher energy state. In this excited state, the C-Br bond is weakened and can break, leading to the formation of a debrominated biphenyl (B1667301) radical and a bromine radical.

Table 1: Postulated Direct Photolysis Parameters for 3,5-Dibromobiphenyl-4-ol (based on analogous compounds)

ParameterEstimated Value RangeConditions
Quantum Yield (Φ)0.01 - 0.1Simulated Sunlight
Summer Half-life (t1/2)1 - 15 daysContinuous Irradiation
Winter Half-life (t1/2)15 - 170 daysContinuous Irradiation

Note: The data in this table are extrapolated from studies on other brominated flame retardants and are intended to be indicative rather than definitive for this compound.

Indirect Photodegradation via Reactive Species (e.g., Hydroxyl Radical Attack)

Indirect photodegradation occurs when a compound reacts with photochemically generated reactive species, such as hydroxyl radicals (•OH). These radicals are highly reactive and can initiate the degradation of organic pollutants. In aqueous environments, hydroxyl radicals are primarily formed through the photolysis of nitrate (B79036) and dissolved organic matter.

The reaction of hydroxyl radicals with aromatic compounds like this compound can proceed through several pathways, including addition to the aromatic ring and hydrogen abstraction from the hydroxyl group. The addition of •OH to the biphenyl rings can lead to the formation of hydroxylated intermediates, which are often more susceptible to further degradation. The presence of bromine atoms and a hydroxyl group on the biphenyl structure will influence the sites of •OH attack. It is anticipated that the hydroxyl radical will preferentially add to the aromatic rings, leading to the formation of dihydroxylated and brominated biphenyl derivatives. Subsequent reactions can lead to ring opening and eventual mineralization to carbon dioxide, water, and bromide ions.

Advanced Oxidation Processes (AOPs) for Chemical Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Oxidant-Mediated Degradation Mechanisms (e.g., Hydrogen Peroxide, Ozone, Fenton-like Reactions)

Several AOPs utilize strong oxidants to generate hydroxyl radicals for the degradation of persistent organic pollutants.

Hydrogen Peroxide (H₂O₂): While H₂O₂ itself is a relatively weak oxidant, its cleavage, typically induced by UV radiation, generates highly reactive hydroxyl radicals.

Ozone (O₃): Ozone is a powerful oxidant that can directly react with organic molecules or decompose in water to form hydroxyl radicals, particularly at higher pH. The combination of ozone with hydrogen peroxide (peroxone process) can enhance the production of hydroxyl radicals.

Fenton-like Reactions: The Fenton reaction involves the use of hydrogen peroxide in the presence of a ferrous iron (Fe²⁺) catalyst to produce hydroxyl radicals. This process is highly effective in degrading a wide range of organic compounds. A study on the degradation of 4,4'-Dibromobiphenyl (B48405), a related compound, demonstrated that a Fenton's reagent with a H₂O₂/Fe²⁺ molar ratio of 10:1 at a pH of 1.4-2.4 achieved a removal efficiency of up to 99% asianpubs.orgasianpubs.org. It is expected that a similar process would be effective for the degradation of this compound.

UV-Enhanced Oxidation Technologies and Radical Generation

The efficiency of AOPs can be significantly enhanced by the use of ultraviolet (UV) radiation. UV light can be used to photolyze oxidants like hydrogen peroxide and ozone, leading to a higher rate of hydroxyl radical generation.

UV/H₂O₂: In this process, UV light cleaves the O-O bond in hydrogen peroxide to produce two hydroxyl radicals. This method has been shown to be effective for the mineralization of various organic pollutants .

UV/O₃: The combination of UV and ozone also leads to the enhanced production of hydroxyl radicals.

Photo-Fenton: The efficiency of the Fenton reaction can be improved by UV irradiation, which promotes the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals.

Degradation Kinetics and Identification of Transformation Products

The kinetics of AOPs are typically complex and depend on various factors, including the concentrations of the pollutant, oxidant, and catalyst, as well as pH and temperature. The degradation of organic pollutants by AOPs often follows pseudo-first-order kinetics.

While specific transformation products for the AOP-mediated degradation of this compound have not been documented, studies on similar compounds provide valuable insights. The degradation of 4,4'-Dibromobiphenyl via photocatalytic oxidation with TiO₂ resulted in the formation of 4-monobromobiphenyl, biphenyl, and benzene (B151609) derivatives as the principal decomposition products asianpubs.org. It is therefore likely that the degradation of this compound would proceed through a stepwise debromination process, followed by the formation of hydroxylated intermediates and eventual ring cleavage.

Table 2: Potential Transformation Products of this compound during AOPs

Parent CompoundPotential Transformation Products
This compound3-Bromo-5-hydroxybiphenyl
5-Bromobiphenyl-3,4-diol
Biphenyl-3,4,5-triol
Brominated and hydroxylated ring-opened products

Note: This table lists plausible transformation products based on the degradation pathways of analogous brominated aromatic compounds.

Other Abiotic Degradation Routes (e.g., Hydrolysis) in Environmental Contexts

While photodegradation is a significant abiotic transformation pathway for many brominated aromatic compounds, other abiotic processes such as hydrolysis and oxidation can also contribute to their environmental fate. However, specific experimental data on the abiotic degradation of this compound through routes other than photodegradation are limited in the scientific literature. Therefore, the potential for these degradation pathways is largely inferred from studies on structurally similar compounds, such as other brominated phenols and hydroxylated polybrominated biphenyls (OH-PBBs).

Hydrolysis:

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. In the context of this compound, hydrolysis would involve the cleavage of the carbon-bromine (C-Br) or carbon-carbon bonds of the biphenyl structure.

Based on studies of other brominated phenolic compounds, the hydrolysis of the C-Br bond in aromatic rings is generally not considered a significant environmental degradation pathway under typical ambient conditions. For instance, 2,4,6-tribromophenol (B41969) is not expected to undergo hydrolysis in the environment due to the lack of hydrolysable functional groups who.int. The stability of the C-Br bond on an aromatic ring makes it resistant to hydrolysis without the presence of specific catalysts or extreme conditions.

Interactive Data Table: Hydrolysis Potential of Related Brominated Phenols

CompoundPredicted Hydrolysis PotentialReference
2,4,6-TribromophenolNot expected to undergo hydrolysis who.int
General Brominated PhenolsGenerally not readily biodegradable and persistent who.int

This table is based on data for related compounds and is intended to provide an inferred potential for this compound in the absence of specific data.

Oxidation:

Oxidation reactions, particularly with reactive oxygen species such as hydroxyl radicals (•OH), can be a significant abiotic degradation route for phenolic compounds in the environment. While atmospheric oxidation is a primary concern for volatile and semi-volatile compounds, oxidation can also occur in aquatic and soil environments.

Research on the oxidative degradation of various brominated phenols has been conducted. A standardized method using potassium permanganate (B83412) as an oxidant demonstrated that the degradation rates of brominated phenols are influenced by factors such as the substitution pattern of the halogens nih.gov. Although specific rate constants for this compound are not available, it is plausible that it would be susceptible to oxidation by hydroxyl radicals and other strong oxidants present in the environment.

Reductive Dehalogenation:

Reductive dehalogenation is a process where a halogen atom on a molecule is replaced by a hydrogen atom. This process is often mediated by biotic factors but can also occur abiotically in anoxic environments, such as sediments and groundwater. For aromatic compounds, reductive mechanisms are recognized as a predominant pathway for the removal of halogens from the aromatic ring under anaerobic conditions epa.gov.

Studies on hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are structurally similar to OH-PBBs, have shown that they can undergo reductive debromination in sediments nih.gov. This suggests that under appropriate reducing conditions, abiotic reductive dehalogenation could be a potential degradation pathway for this compound in anaerobic compartments of the environment. The process can be influenced by the presence of minerals and other chemical reductants nih.govcloudfront.net.

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution has been proposed as a mechanism for both biotic and abiotic hydrodehalogenation of aromatic compounds acs.org. This reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a halogen substituent. In aqueous environments, potential nucleophiles include hydroxide (B78521) ions (OH-) and hydrosulfide (B80085) anions (HS-). For brominated aromatics, nucleophilic addition is predicted to be a viable mechanism acs.org. However, the environmental relevance and rates of these reactions for compounds like this compound have not been extensively studied.

Analytical Methodologies for Research and Characterization of 3,5 Dibromobiphenyl 4 Ol

Spectroscopic Characterization Techniques in Academic Research

Spectroscopic techniques are indispensable for elucidating the molecular structure and identifying the key chemical features of 3,5-Dibromobiphenyl-4-ol. These methods provide detailed information about the arrangement of atoms and the types of chemical bonds present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

In the ¹H NMR spectrum of this compound, the chemical shifts, splitting patterns, and integration of the proton signals provide valuable information about the substitution pattern on the biphenyl (B1667301) core. The proton of the hydroxyl group (-OH) is expected to appear as a broad singlet, and its chemical shift can be concentration-dependent. The aromatic protons on the dibrominated phenyl ring and the unsubstituted phenyl ring will exhibit distinct signals in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms. For instance, the carbon atom attached to the hydroxyl group will have a characteristic chemical shift, as will the carbons bonded to the bromine atoms.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
H (hydroxyl)4.5 - 6.0 (broad singlet)-
Aromatic H6.8 - 7.6 (multiplets)-
C (C-OH)-150 - 160
C (C-Br)-110 - 125
Aromatic C-120 - 140

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the hydroxyl (-OH) group and the aromatic rings. A broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-O stretching vibration of the phenol (B47542) is typically observed in the 1260-1000 cm⁻¹ region.

The presence of the aromatic rings will be confirmed by C-H stretching vibrations typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring appearing in the 1600-1450 cm⁻¹ region. The C-Br stretching vibrations are expected to appear in the fingerprint region, typically below 1000 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Phenolic O-HStretching (broad)3200 - 3600
Aromatic C-HStretching3000 - 3100
Aromatic C=CStretching1450 - 1600
Phenolic C-OStretching1000 - 1260
C-BrStretching500 - 690

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm the molecular weight of the compound. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M, M+2, and M+4 peaks in a ratio of approximately 1:2:1, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for hydroxylated biphenyls include the loss of the hydroxyl group, bromine atoms, and cleavage of the biphenyl linkage. The analysis of these fragment ions helps to confirm the structure of the molecule. For instance, the loss of a bromine atom would result in a significant fragment ion peak.

Table 3: Predicted Mass Spectrometry Data for this compound (Note: This is a predicted table based on the molecular structure and general fragmentation patterns of similar compounds.)

Ion Predicted m/z Description
[M]⁺326/328/330Molecular ion with isotopic pattern for two Br atoms
[M-Br]⁺247/249Loss of one bromine atom
[M-2Br]⁺168Loss of two bromine atoms
[C₆H₅]⁺77Phenyl fragment

Chromatographic Separation and Purification Methodologies

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures or environmental samples. These methods are also used to assess the purity of the compound.

Gas Chromatography (GC) for Purity and Separation

Gas chromatography (GC) is a widely used technique for the separation and analysis of volatile and thermally stable compounds. For the analysis of hydroxylated polybrominated biphenyls like this compound, a derivatization step is often necessary to increase their volatility and improve their chromatographic behavior. Common derivatizing agents include diazomethane or silylating agents. researchgate.net

The separation in GC is based on the differential partitioning of the analytes between a stationary phase and a mobile gas phase. The choice of the GC column (stationary phase) is critical for achieving good separation of isomers. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compounds. nih.gov The retention time in GC is a characteristic property of a compound under specific chromatographic conditions and can be used for its identification.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation, identification, and quantification of a wide range of compounds, including those that are not suitable for GC analysis due to low volatility or thermal instability. For hydroxylated polybrominated biphenyls, reversed-phase HPLC is a commonly employed method. nih.gov

In reversed-phase HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer on the column.

A study on the separation of the structurally similar compound 3,5-Dibromopyridine on a Newcrom R1 HPLC column utilized a mobile phase consisting of acetonitrile, water, and phosphoric acid. sielc.com For mass spectrometry (MS) compatible applications, formic acid can be used instead of phosphoric acid. This method can be adapted for the analysis of this compound.

Table 4: Exemplary HPLC Conditions for the Analysis of a Structurally Similar Compound

Parameter Condition
Column Newcrom R1
Mobile Phase Acetonitrile (MeCN), Water, and Phosphoric Acid
Detection UV or Mass Spectrometry

Advanced Detection and Quantification Methods in Research Samples

The accurate detection and quantification of this compound in various research samples are paramount for understanding its chemical behavior, reactivity, and potential environmental presence. Advanced analytical methodologies are employed to achieve the necessary sensitivity and selectivity for reliable data generation.

Method Detection Limits (MDLs) and Quantification Limits in Analytical Chemistry

In the analysis of trace organic compounds like this compound, two critical parameters that define the performance of an analytical method are the Method Detection Limit (MDL) and the Limit of Quantification (LOQ). The MDL is defined by the U.S. Environmental Protection Agency (EPA) as the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. advancedplatingtech.com It is determined from the analysis of a sample in a given matrix containing the analyte. advancedplatingtech.com The LOQ, on the other hand, is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. nih.govresearchgate.net

These values highlight the sensitivity of current analytical techniques for compounds structurally similar to this compound. The actual MDL and LOQ for this compound would be dependent on the specific analytical method employed, the sample matrix, and the instrumentation used.

Table 1: Illustrative Limits of Detection (LOD) and Quantification (LOQ) for Related Brominated Compounds

Compound ClassAnalytical MethodMatrixLODLOQ
BromophenolsHPLCNot specified< 0.04 µg/mL< 0.12 µg/mL
Hydroxylated PBDEsHPLC-ICP-MSHuman Serum-0.060 - 0.081 ng/mL
Hydroxylated PCBsUPLC-MS/MSAnimal-Derived Food0.003–0.010 µg/kg0.009–0.030 µg/kg

This table provides examples from existing literature on related compounds and does not represent specific values for this compound.

Quality Assurance and Quality Control Protocols for Research Data

Key components of a QA/QC program for the analysis of this compound would typically include:

Method Validation: This involves demonstrating that the analytical method is suitable for its intended purpose. Key validation parameters include linearity, precision, accuracy, selectivity, and robustness.

Calibration: Instruments must be calibrated with certified reference standards to ensure accurate quantification. This often involves the use of internal standards to correct for variations in instrument response and sample preparation.

Blanks: Analysis of method blanks (reagents without the sample) and field blanks (samples known to be free of the analyte) is crucial to assess and control for contamination during the analytical process.

Replicates: Analysis of replicate samples provides a measure of the precision of the analytical method.

Spiked Samples and Certified Reference Materials (CRMs): Analysis of matrix spikes, where a known amount of the analyte is added to a sample, and CRMs, where available, helps to assess the accuracy of the method and account for matrix effects.

Control Charts: These are used to monitor the performance of the analytical method over time and to identify any trends or deviations that may indicate a problem.

While specific QA/QC protocols for this compound are not detailed in the literature, established procedures for the analysis of other brominated flame retardants and related phenolic compounds serve as a strong foundation.

Applications of Analytical Techniques in Reaction Monitoring and Environmental Fate Studies

Analytical techniques are indispensable tools for monitoring the synthesis of this compound and for investigating its potential environmental fate and transformation.

In the context of reaction monitoring , techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with a suitable detector (e.g., UV, Mass Spectrometry) can be used to track the progress of a chemical reaction in real-time or near real-time. For instance, in the synthesis of related compounds like 4,4'-dibromobiphenyl (B48405), analytical methods are used to determine the purity and yield of the product. By taking aliquots from the reaction mixture at different time points, chemists can monitor the consumption of reactants and the formation of products, allowing for the optimization of reaction conditions such as temperature, pressure, and catalyst concentration.

For environmental fate studies , highly sensitive analytical methods are required to detect and quantify the compound at trace levels in complex environmental matrices such as water, soil, and sediment. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for this purpose. These methods can be used to study various environmental processes:

Degradation: Researchers can investigate the abiotic (e.g., photolysis, hydrolysis) and biotic (e.g., microbial degradation) breakdown of this compound in controlled laboratory experiments. For example, studies on other brominated pollutants have used GC-MS to identify degradation products and determine degradation rates. nih.gov

Sorption: The extent to which this compound binds to soil and sediment particles can be determined by analyzing its concentration in the aqueous and solid phases after a period of equilibration.

Bioaccumulation: The potential for this compound to accumulate in organisms can be assessed by analyzing its concentration in various tissues of exposed organisms.

While specific environmental fate studies for this compound are not prominent in the literature, the analytical approaches used for other hydroxylated polybrominated biphenyls and related compounds provide a clear framework for how such investigations would be conducted.

Future Research Directions and Unexplored Avenues for 3,5 Dibromobiphenyl 4 Ol

Development of Novel and Sustainable Synthetic Routes

The synthesis of bromo-organic compounds is a cornerstone of organic chemistry, but traditional methods often rely on hazardous reagents and produce significant waste. acs.org Future research must prioritize the development of green and sustainable synthetic pathways for 3,5-Dibromobiphenyl-4-ol. A primary avenue of exploration is the use of flow chemistry, which allows for controlled, safer, and more efficient reactions. researchoutreach.orgresearchoutreach.org Researchers are exploring in-situ generation of bromine using reagents like hydrogen bromide and sodium bromate, which avoids the transport and storage of highly toxic elemental bromine. researchoutreach.orgresearchoutreach.org This approach minimizes waste and enhances safety, representing a significant step towards sustainable manufacturing. researchoutreach.org

Another promising area is the application of photochemistry. researchoutreach.org Light-triggered reactions, particularly when combined with flow reactors, offer an environmentally friendly alternative by using a renewable energy source and often allowing for milder reaction conditions, thus reducing energy consumption. researchoutreach.orgresearchoutreach.org The development of novel catalytic systems that can selectively brominate biphenyl (B1667301) precursors at the desired positions under mild conditions is also a critical goal. This includes exploring enzymatic or bio-inspired catalysts that can offer high selectivity and reduce reliance on harsh chemical reagents.

Synthetic Approach Key Advantages Future Research Focus
Flow Chemistry Enhanced safety, improved reaction control, high efficiency, in-situ reagent generation. researchoutreach.orgresearchoutreach.orgOptimization of reactor design, integration with photochemical methods, scaling up for industrial production. researchoutreach.org
Photochemistry Use of a renewable energy source, milder reaction conditions, reduced chemical waste. researchoutreach.orgDevelopment of efficient photo-catalysts, improving quantum yields, application in continuous flow systems.
Biocatalysis High selectivity (regio- and stereo-selectivity), mild reaction conditions, environmentally benign.Discovery and engineering of novel enzymes, understanding enzymatic mechanisms for bromination, immobilization for reuse.

Advanced Computational Modeling for Precise Reactivity and Selectivity Prediction

Computational chemistry offers powerful tools to predict the behavior of molecules and reactions, thereby guiding experimental work. For this compound, future research will increasingly rely on advanced computational models to predict its reactivity and the selectivity of its formation. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, are a key frontier. nih.gov These models can predict reaction rate constants by using a combination of molecular fingerprints and quantum chemical descriptors as input features. nih.gov For instance, descriptors like the highest occupied molecular orbital (HOMO) energy have been identified as important features for predicting the reactivity of bromine species. nih.gov

Developing specific QSAR models for the bromination of biphenyl-4-ol would allow for the in silico screening of various catalysts and reaction conditions to identify those that favor the formation of the 3,5-dibromo isomer over other potential products. Furthermore, transition state theory calculations can elucidate the energy barriers for different reaction pathways, providing a deeper understanding of selectivity. mnstate.edumasterorganicchemistry.com While bromine is generally less reactive and more selective than chlorine, computational models can precisely quantify these differences for specific substrates, aiding in the rational control of halogenation reactions. mnstate.edulibretexts.orglibretexts.org

In-depth Mechanistic Studies of Environmental Persistence and Transformation Pathways

Understanding the environmental fate of this compound is crucial. As a member of the brominated flame retardant (BFR) family, it is part of a class of compounds known for their persistence and potential for bioaccumulation. magtech.com.cnresearchgate.netmdpi.com Future research must focus on elucidating the specific transformation pathways of this compound in various environmental compartments, such as soil, water, and biota. magtech.com.cnresearchgate.net

Key metabolic processes for BFRs include oxidative and reductive debromination, as well as hydroxylation mediated by cytochrome P450 enzymes. nih.gov It is critical to conduct detailed mechanistic studies to identify the specific metabolites of this compound and the microorganisms or enzymes responsible for its transformation. researchgate.net For example, studies on other BFRs have shown that anaerobic conditions can lead to reductive debromination, producing lower-brominated, and sometimes more mobile, congeners. researchgate.net Photodegradation is another important transformation pathway, especially in surface waters and on terrestrial surfaces. researchgate.netresearchgate.net Investigating the role of sunlight in breaking down this compound and identifying the resulting photoproducts is an essential avenue for future studies. This research will be vital for accurately assessing the compound's environmental risk and developing potential bioremediation strategies.

Transformation Pathway Environmental Compartment Key Research Questions
Microbial Degradation Soil, Sediment, Wastewater. magtech.com.cnresearchgate.netIdentification of specific microbial consortia, elucidation of enzymatic pathways (e.g., debromination), impact of aerobic vs. anaerobic conditions. researchgate.net
Photodegradation Surface Water, Atmosphere, Soil Surface. researchgate.netresearchgate.netDetermination of photodegradation rates, identification of photoproducts, influence of environmental matrices (e.g., dissolved organic matter).
Metabolism in Biota Plants, Animals, Humans. magtech.com.cnnih.govIdentification of Phase I (e.g., hydroxylation) and Phase II (e.g., conjugation) metabolites, assessment of bioaccumulation potential of parent compound and metabolites. nih.govnih.gov

Integration of Synthetic and Theoretical Approaches for Rational Compound Design

A forward-thinking approach involves the integration of synthetic chemistry with theoretical and computational methods for the rational design of new compounds. researchgate.net By combining the insights gained from reactivity models (Section 6.2) and mechanistic environmental studies (Section 6.3), it becomes possible to design analogues of this compound with desired properties. For instance, if the goal is to create a flame retardant with similar efficacy but lower environmental persistence, computational models could be used to predict how modifications to the molecular structure would affect both its flame-retardant properties and its susceptibility to microbial or photochemical degradation.

This integrated approach allows for a hypothesis-driven design cycle. Theoretical calculations can predict the properties of a novel, un-synthesized molecule. Promising candidates can then be targeted for synthesis using the sustainable routes developed (Section 6.1). The resulting compounds are then experimentally tested to validate the computational predictions. This synergy between theory and practice accelerates the discovery of new materials, such as developing halogen-containing compounds that are effective for their intended application while being designed for degradation, thus minimizing their environmental footprint. nih.gov The introduction of bromine into a molecular structure can significantly alter its properties, and a deep, integrated understanding is key to harnessing these effects responsibly. ump.edu.pl

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Dibromobiphenyl-4-ol, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via electrophilic bromination of biphenyl-4-ol. A typical approach involves using bromine (Br₂) in glacial acetic acid with a catalytic amount of FeBr₃. Reaction temperature (0–25°C) and stoichiometric control (2 equivalents Br₂) are critical to avoid over-bromination. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures isolation of the di-brominated product. Monitor reaction progress using TLC (Rf ~0.3 in 7:3 hexane:EtOAc) .
  • Key Considerations : Competitive bromination at other positions (e.g., ortho to -OH) may occur; use regioselective directing groups or steric hindrance strategies to improve yield.

Q. How can this compound be characterized analytically to confirm its structure and purity?

  • Methodology :

  • NMR Spectroscopy : ¹H NMR (CDCl₃) should show a singlet for the phenolic -OH (δ 5.2–5.8 ppm, exchangeable with D₂O) and two doublets for aromatic protons adjacent to bromine (δ 7.4–7.8 ppm, J ≈ 8 Hz). ¹³C NMR will confirm quaternary carbons bonded to Br (δ 115–125 ppm).
  • Mass Spectrometry : High-resolution MS (ESI+) should match the molecular ion peak at m/z 327.85 (C₁₂H₈Br₂O⁺).
  • Elemental Analysis : Confirm Br content (~48.7%) via combustion analysis .

Q. What are the key reactivity trends of this compound in nucleophilic substitution reactions?

  • Methodology : The bromine atoms at positions 3 and 5 are meta to the hydroxyl group, making them less reactive toward SNAr (nucleophilic aromatic substitution) compared to para-substituted analogs. Use strong bases (e.g., NaNH₂ in NH₃(l)) or transition-metal catalysis (e.g., CuI for Ullmann coupling) to activate C-Br bonds. Monitor competing dehydrohalogenation by HPLC .

Advanced Research Questions

Q. How does the steric and electronic environment of this compound influence its stability under varying pH and temperature conditions?

  • Methodology :

  • Stability Studies : Conduct accelerated degradation experiments (40–80°C, pH 1–13) with HPLC monitoring. The phenolic -OH group may undergo oxidation at high pH (>10), forming a quinone derivative.
  • Data Interpretation : Degradation kinetics (Arrhenius plots) reveal activation energy for decomposition. Store the compound in amber vials under N₂ at 4°C to prevent photodegradation and oxidation .

Q. What strategies enable regioselective functionalization of this compound for applications in supramolecular chemistry?

  • Methodology :

  • Cross-Coupling : Use Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) to replace Br with aryl/heteroaryl groups. The steric bulk of the biphenyl system may favor mono-substitution.
  • Protection/Deprotection : Protect the -OH group as a silyl ether (e.g., TBSCl) to direct substitution to Br sites. Confirm regiochemistry via NOESY NMR .

Q. How can conflicting solubility data for this compound in polar aprotic solvents (e.g., DMSO vs. DMF) be resolved?

  • Methodology :

  • Controlled Solubility Testing : Prepare saturated solutions in anhydrous DMSO and DMF at 25°C, filter, and quantify dissolved compound via UV-Vis (λmax ~275 nm).
  • Data Analysis : Discrepancies may arise from trace moisture (hydrolysis of Br) or impurities. Use Karl Fischer titration to rule out water interference. Report solvent purity (e.g., <50 ppm H₂O) in methodologies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dibromobiphenyl-4-ol
Reactant of Route 2
Reactant of Route 2
3,5-Dibromobiphenyl-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.